4-(Cyclopentyloxy)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopentyloxy)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyloxy)benzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzenesulfonyl fluoride with cyclopentanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the cyclopentyloxy group.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfonyl chlorides as starting materials. The sulfonyl chloride is reacted with a fluoride source, such as potassium fluoride, in the presence of a phase transfer catalyst to yield the desired sulfonyl fluoride .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentyloxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., potassium carbonate) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: Formation of hydroxyl, carbonyl, or alkyl derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
4-(Cyclopentyloxy)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: Employed in the development of covalent probes for labeling and studying proteins and enzymes.
Industry: Utilized in the production of functionalized materials and polymers with enhanced properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)benzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic amino acid residues in proteins. This interaction can lead to the inhibition of enzyme activity, making it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Chlorosulfonyl)benzenesulfonyl fluoride
- Benzenesulfonyl fluoride
Comparison
4-(Cyclopentyloxy)benzene-1-sulfonyl fluoride is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This makes it more selective in certain reactions compared to other sulfonyl fluorides. Additionally, its ability to participate in SuFEx reactions distinguishes it from other similar compounds .
Properties
Molecular Formula |
C11H13FO3S |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
4-cyclopentyloxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C11H13FO3S/c12-16(13,14)11-7-5-10(6-8-11)15-9-3-1-2-4-9/h5-9H,1-4H2 |
InChI Key |
HKBDVNGCFOENDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.